7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the cyclization of 2-furylpyridine derivatives in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted furan and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: These compounds share a similar fused ring system but differ in their functional groups and reactivity.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyridine ring but differ in their additional heterocyclic rings and biological activities.
Uniqueness: 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5NO3 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
7-hydroxy-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H |
InChI Key |
HRDCCAZUGXDDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.